molecular formula C9H8N2O3 B3323524 Methyl 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate CAS No. 1638767-89-1

Methyl 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Cat. No.: B3323524
CAS No.: 1638767-89-1
M. Wt: 192.17 g/mol
InChI Key: AIPYGXISSDLORL-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate typically involves the construction of the pyrrolo[2,3-b]pyridine ring system followed by functionalization at specific positions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the Fischer indole synthesis can be adapted to create the pyrrolo[2,3-b]pyridine core .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of catalysts and controlled reaction conditions to ensure the efficient formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohol derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups at specific positions on the ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce functional groups such as halides, alkyl groups, or aryl groups.

Scientific Research Applications

Methyl 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival . By inhibiting these receptors, the compound can induce apoptosis and inhibit the migration and invasion of cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. Its ability to inhibit FGFRs sets it apart from other similar compounds, making it a valuable lead compound in cancer research .

Properties

IUPAC Name

methyl 4-oxo-1,7-dihydropyrrolo[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-14-9(13)6-4-5-7(12)2-3-10-8(5)11-6/h2-4H,1H3,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIPYGXISSDLORL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)NC=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701156429
Record name 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-hydroxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701156429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638767-89-1
Record name 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-hydroxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638767-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-hydroxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701156429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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